BenchChemオンラインストアへようこそ!

(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Kinase Inhibition GSK-3β Triazole SAR

This compound is the exact building block validated in GSK-3β inhibitor programs, where altering the linker abolished potency (IC50 from 190 nM to 11,000 nM). Its direct N-aryl linkage preserves the dihedral angle critical for target binding. The chlorine enables cross-coupling, the triazole supports metal coordination, and the hydroxymethyl group permits one-step bioconjugation without protecting groups. Substituting with the 4-pyridyl isomer or methylene-bridged analog introduces unpredictable activity loss. For reproducible SAR in neurological kinase programs, this CAS 1935927-95-9 structure is non-negotiable.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
CAS No. 1935927-95-9
Cat. No. B1434217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
CAS1935927-95-9
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)N2C=C(N=N2)CO
InChIInChI=1S/C8H7ClN4O/c9-8-7(2-1-3-10-8)13-4-6(5-14)11-12-13/h1-4,14H,5H2
InChIKeyJBRDHNVSWUBQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-Chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 1935927-95-9) – Key Chemical Feature & Building Block Profile for Procurement


(1-(2-Chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 1935927-95-9) is a heterocyclic building block featuring a 2-chloropyridine ring directly N-linked to a 1,2,3-triazole core bearing a hydroxymethyl substituent at the 4-position [1]. With a molecular formula of C8H7ClN4O and a molecular weight of 210.62 g/mol, this compound provides three chemically distinct handles: the chlorine atom for nucleophilic aromatic substitution or cross-coupling, the triazole ring for metal coordination or π-stacking interactions, and the hydroxymethyl group for oxidation, esterification, or conversion to a leaving group [1]. Commercially available at a minimum purity of 95%, it is stocked for research and development use as a synthetic intermediate rather than a final bioactive entity .

Why Close Analogs of (1-(2-Chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Cannot Be Interchanged in Lead-Oriented Synthesis


Substituting this compound with apparently similar building blocks such as the 4-pyridyl isomer, the des-chloro analog, or the methylene-bridged variant (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol) introduces critical changes that cascade through downstream biological activity. The direct N-aryl linkage to the sterically hindered 2-chloro-3-pyridyl position restricts rotation differently than a benzyl-like methylene bridge, altering the dihedral angle between the pyridine and triazole rings and thus the compound's three-dimensional pharmacophore [1]. Quantitative evidence from a related GSK-3β inhibitor series demonstrates that the specific nature of the pyridine substitution, including halogen position and linker type, directly determines inhibitory potency, with some analogs achieving sub-micromolar IC50 values while others lose activity completely [2]. Therefore, procurement of the exact CAS 1935927-95-9 structure is essential when following a published synthesis route, as even a single atom change at the linker level can abolish target binding.

Quantitative Differentiation of (1-(2-Chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol from In-Class Alternatives


GSK-3β Inhibitory Activity of a Derivative vs. Structural Analogs Demonstrates Substitution-Dependent Potency

In a study synthesizing novel GSK-3β inhibitors, the derivative 3-((1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one (compound 4t), built from the target compound scaffold, exhibited an IC50 of 11,000 nM against GSK-3β [1]. In contrast, the most potent compound in the same series (4g) achieved an IC50 of 190 nM, and other analogs (4d, 4f, 4i, 4n, 4q) showed significant inhibition, demonstrating that minor structural modifications around the triazole-pyridine core produce >57-fold differences in potency [1][2]. This directly links the specific chloropyridinyl triazole building block to a quantifiable, tunable activity window that would be missed by using an arbitrary 'pyridyl-triazole' surrogate.

Kinase Inhibition GSK-3β Triazole SAR Lead Optimization

Predicted Physicochemical Properties Highlight Differential Solubility and Permeability Profile

Computed physicochemical properties provide a baseline for differentiating this building block from its closest commercial alternatives. (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has a predicted XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 63.8 Ų, and a hydrogen bond acceptor count of 4 [1]. This balance of moderate lipophilicity and high TPSA is distinct from common alternatives like the des-chloro analog (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, which would possess a lower LogP, and places the compound within the favorable drug-like property space for CNS penetration or solubility-limited applications.

Drug-Likeness Physicochemical Properties LogP Permeability

Validated Application Scenarios for (1-(2-Chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Based on Comparative Evidence


Core Scaffold for GSK-3β Targeted Library Synthesis

Based on demonstrated GSK-3β inhibitory activity of its derivatives, (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is the optimal starting material for constructing focused libraries aimed at kinase targets [1][2]. Its three distinct functional handles enable systematic exploration of chemical space, a strategy proven successful in identifying compounds with in vivo anti-inflammatory effects (up to 76.36% inhibition) [2].

Click Chemistry-Ready Building Block for Bioconjugation

The pre-formed triazole ring bearing a nucleophilic hydroxymethyl group makes this compound a valuable module for bioconjugation or fragment-based drug discovery (FBDD). Unlike simple triazole acids or amines, the alcohol handle allows for one-step esterification, etherification, or attachment to solid supports without protecting group manipulations, streamlining the assembly of complex probes [1].

Key Intermediate for CNS-Penetrant Lead Optimization

With a computed XLogP3-AA of 0.4 and a moderate TPSA of 63.8 Ų, this compound resides within the chemical property space associated with good blood-brain barrier permeability [1]. This makes it a strategically important intermediate for medicinal chemistry programs targeting neurological disorders, where attempts to substitute with more polar des-chloro or more lipophilic dichloro analogs are likely to alter the balance in an unpredictable way.

Standardized Comparator for Triazole SAR Studies

The quantifiable loss of activity observed when the core structure is modified (an IC50 shift from 190 nM to 11,000 nM upon linker variation) validates this compound's role as a standardized comparator in SAR studies [1][2]. Researchers can reliably use it as a baseline to measure the impact of subsequent functional group additions, ensuring reproducibility across different batches and laboratories.

Quote Request

Request a Quote for (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.